Sulfadiazine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

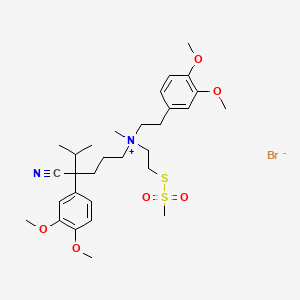

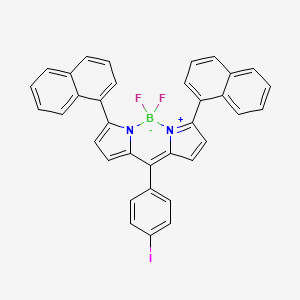

Sulfadiazine-d4, also known as 4-sulfamoylbenzene-1,3-diazine-d4, is an isotopically labeled compound that is used in a variety of scientific research applications. It is a derivative of the sulfonamide drug sulfadiazine, and can be used as a tracer to study metabolic pathways and to monitor drug metabolism in vivo and in vitro.

Aplicaciones Científicas De Investigación

Internal Standard for Quantification

Sulfadiazine-d4 is primarily used as an internal standard for the quantification of sulfadiazine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate measurement of sulfadiazine levels in various samples, which is essential for both research and clinical diagnostics .

Antibiotic Research

As a sulfonamide antibiotic, sulfadiazine-d4 helps in studying the inhibition mechanisms of dihydropteroate synthase (DHPS). DHPS is an enzyme that plays a vital role in folate biosynthesis, and its inhibition by sulfadiazine can prevent the growth of Gram-positive and Gram-negative bacteria .

Infectious Disease Studies

Sulfadiazine-d4 is active against a range of pathogens, including Mycobacterium tuberculosis and Neisseria meningitidis. It’s used in research to determine the minimum inhibitory concentrations (MICs) that can inform treatment strategies for diseases like pneumonia and tuberculosis .

Parasitic Disease Research

This compound is also used in the study of parasitic diseases such as toxoplasmosis. It’s effective against Toxoplasma gondii when used in combination with other drugs like pyrimethamine, and research into this application can lead to better understanding and treatment of such infections .

Environmental Impact Studies

Sulfadiazine-d4 can be used to investigate the environmental impact of sulfadiazine, especially its accumulation and degradation in natural reservoirs. Understanding the environmental fate of sulfadiazine is important for assessing its ecological risks .

Advanced Oxidation Processes

Research into the degradation of sulfadiazine by advanced oxidation processes (AOPs) utilizes sulfadiazine-d4. Studies often focus on optimizing parameters for maximum degradation efficiency and elucidating the chemical mechanisms involved in the degradation process .

Chemical Mechanism Elucidation

Sulfadiazine-d4 aids in the deduction of chemical mechanisms, especially in the context of environmental engineering. For instance, it’s used in studies that apply hydrodynamic cavitation and Fenton–persulfate processes for the degradation of sulfadiazine, contributing to the development of sustainable research for energy and environment .

Pharmacokinetics and Drug Metabolism

In pharmacokinetic studies, sulfadiazine-d4 is used to understand the metabolism and excretion of sulfadiazine. It helps in tracing the metabolic pathways and identifying the metabolites formed during the process, which is essential for drug safety and efficacy assessments .

Propiedades

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-78-1 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)